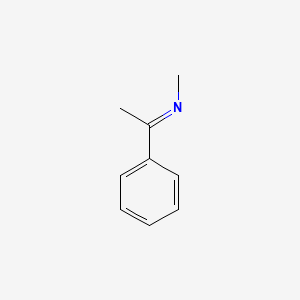

Methanamine, N-(1-phenylethylidene)-

Description

Contextualization within Imine Chemistry and Organic Synthesis Research

Imines, often referred to as Schiff bases, are characterized by the presence of a C=N double bond. This functional group is isoelectronic with a carbonyl group (C=O), but the nitrogen atom imparts distinct reactivity to the molecule. The chemistry of imines is a cornerstone of organic synthesis, providing pathways to a vast array of nitrogen-containing compounds. researchgate.net

The formation of imines typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. masterorganicchemistry.com This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org The stability and reactivity of an imine are influenced by the substituents on both the carbon and nitrogen atoms of the C=N bond. In the case of N-(1-phenylethylidene)methanamine, the phenyl group attached to the imine carbon and the methyl group on the nitrogen atom modulate its electronic and steric properties.

Significance as a Reactive Intermediate for Complex Molecule Construction

The utility of N-(1-phenylethylidene)methanamine in organic synthesis stems from the electrophilic nature of the imine carbon atom, which is susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular architectures.

Imines serve as versatile intermediates in a variety of chemical transformations, including:

Nucleophilic Addition: The addition of nucleophiles to the C=N bond is a key reaction of imines, leading to the formation of amines and other functionalized products.

Cycloaddition Reactions: Imines can participate as either the 2π or 4π component in cycloaddition reactions, such as [3+2] and aza-Diels-Alder reactions, providing access to a diverse range of heterocyclic compounds. nih.govlibretexts.org

Synthesis of Heterocycles: The imine functionality is a crucial building block in the synthesis of numerous nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products. researchgate.net

While extensive research exists on the reactivity of imines in general, specific studies detailing the extensive use of N-(1-phenylethylidene)methanamine in the synthesis of complex natural products are not broadly reported in publicly available literature. However, its structural motifs are present in intermediates of synthetic pathways, such as in the Rh(III)-catalyzed synthesis of isoquinoline (B145761) derivatives from the related (E)-N-chloro-1-phenylethan-1-imine. acs.org This highlights the potential of the N-(1-phenylethylidene) core as a reactive intermediate.

Historical Perspectives and Foundational Studies of Imine Reactivity

The history of imine chemistry dates back to 1864 with the pioneering work of the German chemist Hugo Schiff. He discovered that primary amines react with aldehydes and ketones to form what are now known as Schiff bases. researchgate.net This discovery laid the groundwork for over a century of research into the synthesis and reactivity of this important class of organic compounds.

Initially, the focus of imine chemistry was on their synthesis and basic characterization. However, as the field of organic synthesis evolved, the potential of imines as versatile intermediates for the construction of more complex molecules became increasingly apparent. The development of new synthetic methodologies and a deeper understanding of reaction mechanisms have solidified the role of imines as indispensable tools for synthetic chemists. The term "imine" itself was coined by Albert Ladenburg in 1883. wikipedia.org

The fundamental principles of imine reactivity, established through these early studies, continue to guide contemporary research. The ability to readily form and transform the C=N bond makes imines, including N-(1-phenylethylidene)methanamine, valuable components in the synthetic chemist's toolbox for the assembly of intricate molecular structures.

Interactive Data Tables

Below are interactive tables summarizing some of the key properties of Methanamine, N-(1-phenylethylidene)-.

Table 1: Physicochemical Properties of N-(1-phenylethylidene)methanamine

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | N-methyl-1-phenylethan-1-imine |

| CAS Number | 6907-71-7 |

| Boiling Point | Not available |

| Melting Point | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6907-71-7 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

N-methyl-1-phenylethanimine |

InChI |

InChI=1S/C9H11N/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

KDUZUMYJQDSBRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Phenylethylidene Methanamine

Conventional Condensation Reactions for Imine Formation

Reactivity of Acetophenone (B1666503) with Methylamine (B109427)

The reaction mechanism initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine on the electrophilic carbonyl carbon of acetophenone. pearson.com This forms a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step. The carbinolamine is usually unstable and undergoes subsequent dehydration to form the stable C=N double bond of the imine. The elimination of a water molecule is often the key to achieving high conversion. pearson.com

The general reaction is as follows: C₆H₅C(O)CH₃ + CH₃NH₂ ⇌ C₆H₅C(=NCH₃)CH₃ + H₂O

To favor the formation of N-(1-phenylethylidene)methanamine, the equilibrium must be shifted to the right. This is commonly achieved by removing water through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. researchgate.net

Catalytic Enhancements in Imine Formation Processes

To increase the reaction rate and efficiency, catalysts are frequently employed. Both acid and base catalysis can be effective, depending on the specific substrates and conditions.

Acid Catalysis: The formation of imines is most commonly accelerated by acid catalysis. stackexchange.com A catalytic amount of acid protonates the carbonyl oxygen of acetophenone, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by the weakly nucleophilic methylamine. pearson.com However, the concentration of the acid must be carefully controlled; excessive acidity can protonate the amine nucleophile, rendering it non-reactive. stackexchange.com Therefore, reactions are often carried out under mildly acidic conditions.

Lewis Acid Catalysis: Lewis acids are also effective catalysts for imine synthesis. nih.gov They coordinate to the carbonyl oxygen, activating the carbonyl group toward nucleophilic attack. Various Lewis acids, such as titanium(IV) chloride (TiCl₄) or scandium(III) triflate, have been used to promote imine formation. uwo.canih.gov In some protocols, Lewis acids like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been successfully used to catalyze imine formation in multicomponent reactions. rsc.org

Base Catalysis: While less common for simple imine formation, base-catalyzed pathways have been explored. For instance, NaOH has been studied in the condensation of acetophenone with other amines, suggesting its potential role in facilitating the deprotonation steps involved in carbinolamine formation and subsequent dehydration. researchgate.net

Below is a table summarizing common catalytic approaches for imine formation.

Table 1: Catalytic Approaches for Imine Formation| Catalyst Type | Example | Role of Catalyst |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon. scirp.org |

| Lewis Acid | Titanium(IV) chloride (TiCl₄) | Coordinates with carbonyl oxygen, activating the carbonyl group. nih.gov |

| Solid Acid | Montmorillonite K10, Zeolites | Act as heterogeneous acid catalysts, simplifying workup. stackexchange.com |

| Brønsted Base | Sodium hydroxide (B78521) (NaOH) | Can facilitate deprotonation steps in the mechanism. researchgate.net |

Advanced Synthetic Approaches to N-(1-phenylethylidene)methanamine

Modern synthetic chemistry has introduced advanced methodologies that offer improved control, efficiency, and scalability over conventional batch processes. These include stereoselective synthesis and continuous flow production.

Stereoselective Synthesis of Imine Precursors

The carbon-nitrogen double bond in N-(1-phenylethylidene)methanamine can exist as (E) and (Z) stereoisomers. The (E)-isomer is generally the thermodynamically more stable and predominant product due to reduced steric hindrance between the phenyl and methyl groups. Synthetic methods typically yield the (E)-isomer preferentially.

While N-(1-phenylethylidene)methanamine itself is achiral, it is a valuable prochiral intermediate for the synthesis of chiral amines. The asymmetric reduction of the C=N bond is a powerful strategy for producing enantiomerically enriched amines, which are important building blocks in pharmaceuticals. Catalytic asymmetric hydrosilylation, for example, is a highly effective method for the reduction of ketimines to chiral amines with excellent enantioselectivity. uwo.ca

Flow Chemistry and Continuous Processing for Imine Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and process control. europa.eudurham.ac.uk In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. polimi.it

The synthesis of imines is well-suited for flow chemistry. A solution of acetophenone and a solution of methylamine can be continuously mixed and passed through a heated reactor coil. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling rapid heating to optimal reaction temperatures and precise control, which can minimize byproduct formation. europa.eu This approach can lead to higher yields and purity in shorter reaction times compared to traditional batch methods. mdpi.com Furthermore, solid-supported catalysts or dehydrating agents can be packed into a column (a packed-bed reactor), allowing for continuous product formation without the need for complex downstream separation of the catalyst. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Imine Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | Easily scalable by running the system for longer durations |

| Safety | Larger volumes of reactants and solvents pose higher risks | Small reactor volume enhances safety, especially for exothermic reactions. europa.eu |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side reactions | Superior heat and mass transfer allows for precise temperature control. durham.ac.uk |

| Reaction Time | Typically hours | Can be reduced to minutes or even seconds. mdpi.com |

| Process Control | Manual or semi-automated | Fully automated for precise control over parameters |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of N-(1-phenylethylidene)methanamine requires careful optimization of several reaction parameters. azom.com

Temperature: The reaction temperature influences both the rate of reaction and the position of the equilibrium. While higher temperatures favor the endergonic dehydration step, they can also promote side reactions. The optimal temperature must be determined empirically.

Reactant Concentration: The relative concentrations of acetophenone and methylamine can be adjusted to maximize the conversion of a limiting reagent. Using a slight excess of the more volatile component, methylamine, can help drive the reaction to completion.

Solvent: The choice of solvent is critical. A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is often used in conjunction with a Dean-Stark apparatus to facilitate water removal. In other cases, a high-boiling, inert solvent may be used. Solvent-free conditions, particularly with microwave irradiation, have also proven effective for imine synthesis. scirp.org

Dehydrating Agent: In the absence of azeotropic distillation, chemical dehydrating agents are used to sequester the water produced. Common agents include molecular sieves (e.g., 4Å or 5Å), which efficiently trap water, or anhydrous salts like magnesium sulfate (B86663) (MgSO₄). organic-chemistry.org Recently, neutral alumina (B75360) (Al₂O₃) has been reported as an effective and reusable dehydrating agent for similar transformations. nih.gov

Catalyst Choice and Loading: The type and amount of catalyst must be optimized. Too little catalyst may result in slow reaction rates, while too much can lead to unwanted side reactions or complicate purification. The optimal catalyst loading is typically in the range of 1-10 mol%. researchgate.net

By systematically adjusting these parameters, the synthesis can be fine-tuned to maximize the yield of N-(1-phenylethylidene)methanamine while minimizing the formation of impurities. azom.com

Solvent Effects on Imine Formation Equilibria and Kinetics

The choice of solvent plays a pivotal role in the formation of N-(1-phenylethylidene)methanamine, influencing both the position of the chemical equilibrium and the rate at which it is achieved. Solvents can affect the stability of reactants, intermediates, and products, thereby altering the thermodynamic and kinetic landscape of the reaction.

The polarity of the solvent is a key factor. The reaction involves a polar carbonyl compound (acetophenone) and a polar nucleophile (methylamine), leading to a polar transition state and a somewhat less polar imine product. Protic solvents, such as alcohols, can solvate and stabilize the reactants and the carbinolamine intermediate through hydrogen bonding. This can potentially lower the activation energy for the initial addition step. However, these solvents can also solvate the departing water molecule, which, according to Le Châtelier's principle, can shift the equilibrium towards the products.

Aprotic solvents, both polar (e.g., acetonitrile (B52724), dimethylformamide) and nonpolar (e.g., toluene, hexane), can also be employed. In nonpolar aprotic solvents, the removal of the water byproduct is often facilitated, for instance, by azeotropic distillation using a Dean-Stark apparatus. This continuous removal of water is a common strategy to drive the equilibrium towards the formation of the imine and achieve high yields.

Without specific experimental data, a hypothetical comparison of solvent effects on the equilibrium constant (Keq) and rate constant (k) for the formation of N-(1-phenylethylidene)methanamine is presented below. It is important to note that these are illustrative values based on general chemical principles.

Table 1: Hypothetical Solvent Effects on the Formation of N-(1-phenylethylidene)methanamine

| Solvent | Dielectric Constant (ε) | Expected Effect on Keq | Expected Effect on Rate Constant (k) | Rationale |

| Toluene | 2.4 | High | Moderate | Facilitates azeotropic removal of water, driving the equilibrium forward. |

| Methanol | 32.7 | Moderate | Moderate to High | Protic solvent stabilizes the transition state but can also stabilize reactants. |

| Acetonitrile | 37.5 | Moderate | High | Polar aprotic solvent can accelerate the reaction rate. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate | Aprotic and moderately polar, good solvent for reactants. |

| Hexane (B92381) | 1.9 | Low to Moderate | Low | Low polarity may result in poor solubility and slower reaction rates. |

Influence of Temperature and Pressure on Reaction Efficiency

Temperature is a critical parameter that significantly impacts both the rate and equilibrium of the imine formation. According to the principles of chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate. This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.

The relationship between temperature and the rate constant (k) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. For the synthesis of N-(1-phenylethylidene)methanamine, increasing the temperature will exponentially increase the rate constant, leading to a faster attainment of equilibrium.

The influence of pressure on the synthesis of N-(1-phenylethylidene)methanamine is generally less pronounced for reactions carried out in the liquid phase under standard conditions. However, if the reaction involves gaseous reactants or if it is conducted at very high pressures, pressure can play a more significant role. According to Le Châtelier's principle, an increase in pressure will favor the side of the reaction with fewer moles of gas. In the condensation of acetophenone and methylamine, the reaction proceeds with a net decrease in the number of moles of species in the system (two reactant molecules form one product molecule and one water molecule). Therefore, high pressure could potentially shift the equilibrium slightly towards the product side. In practice, for many laboratory-scale syntheses of imines, the reaction is conducted at atmospheric pressure, and pressure is not a primary variable for optimization.

A qualitative summary of the expected effects of temperature on reaction efficiency is provided in the table below.

Table 2: Influence of Temperature on the Synthesis of N-(1-phenylethylidene)methanamine

| Temperature Range | Effect on Reaction Rate | Effect on Equilibrium (assuming water removal) | Overall Reaction Efficiency |

| Low (e.g., 0-25 °C) | Slow | Equilibrium may not be reached quickly | Low |

| Moderate (e.g., 25-80 °C) | Moderate to Fast | Favorable, especially with water removal | Good to High |

| High (e.g., > 80 °C) | Very Fast | Highly favorable due to efficient water removal | High, but potential for side reactions |

Mechanistic Investigations of N 1 Phenylethylidene Methanamine Reactivity

Nucleophilic Addition Reactions to the Imine Functional Group

Nucleophilic addition is a fundamental reaction of imines, where a nucleophile attacks the electrophilic carbon atom of the C=N double bond. nih.govnih.gov This process is a key step in the formation of a wide range of nitrogen-containing compounds. The inherent polarity of the imine bond, with the carbon atom being electron-deficient, makes it susceptible to attack by various nucleophiles.

Stereochemical Outcomes of Nucleophilic Additions

The stereochemical outcome of nucleophilic addition to the prochiral imine N-(1-phenylethylidene)methanamine is a critical aspect, leading to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack, whether it occurs from the Re or Si face of the imine, determines the absolute configuration of the resulting amine product. The steric hindrance posed by the phenyl and methyl groups attached to the imine carbon, as well as the methyl group on the nitrogen, influences the trajectory of the incoming nucleophile.

In the absence of any chiral influence, the nucleophilic addition typically results in a racemic mixture of the two possible enantiomers. However, the use of chiral nucleophiles, catalysts, or auxiliaries can induce facial selectivity, leading to an excess of one enantiomer over the other. The nature of the nucleophile, the solvent, and the reaction temperature can all play a role in determining the degree of stereoselectivity.

Kinetic and Thermodynamic Considerations in Addition Processes

The regioselectivity and stereoselectivity of nucleophilic additions can often be understood by considering the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. libretexts.orgpressbooks.pub Conversely, a reaction is under thermodynamic control when the product ratio is governed by the relative stabilities of the products. libretexts.orgpressbooks.pub

In the context of nucleophilic addition to N-(1-phenylethylidene)methanamine, the initial attack of the nucleophile is often a kinetically controlled process. The transition state leading to the kinetically favored product will have a lower activation energy. jackwestin.com However, if the addition reaction is reversible, an initial kinetic product can equilibrate to the more stable thermodynamic product over time or at higher temperatures. pressbooks.pub Factors such as the basicity of the nucleophile and the stability of the resulting adduct can influence whether the reaction is under kinetic or thermodynamic control. wikipedia.orgucla.edu

| Factor | Influence on Reaction Control |

| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product. libretexts.orgpressbooks.pub |

| Reaction Time | Shorter reaction times may yield the kinetic product, whereas longer times can lead to the thermodynamic product if the reaction is reversible. |

| Nature of Nucleophile | A highly reactive, "hard" nucleophile may lead to a kinetically controlled addition, while a less reactive, "soft" nucleophile might favor a thermodynamically controlled process. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the transition states and products, thereby affecting the kinetic versus thermodynamic outcome. |

Asymmetric Transformations and Enantioselectivity Induction

The synthesis of enantiomerically enriched amines is of paramount importance in medicinal chemistry and materials science. Asymmetric transformations of N-(1-phenylethylidene)methanamine provide a direct route to chiral amines.

Iridium-Catalyzed Asymmetric Reduction Methodologies

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of imines. osti.gov The use of chiral ligands, which coordinate to the iridium center, creates a chiral environment that can differentiate between the two prochiral faces of the imine. This leads to the preferential formation of one enantiomer of the corresponding amine.

The catalytic cycle typically involves the activation of molecular hydrogen by the iridium complex to form a hydride species. The imine substrate then coordinates to the chiral iridium complex, and subsequent migratory insertion of the hydride to the imine carbon results in the formation of the chiral amine product. The structure of the chiral ligand is crucial in determining the enantioselectivity of the reduction. For instance, iridium complexes bearing chiral phosphinodihydrooxazole ligands have shown high efficiency in the enantioselective hydrogenation of related imines. osti.gov High-pressure FT-IR and NMR studies have been instrumental in elucidating the nature of the active catalytic species under reaction conditions. osti.gov

Recent advancements have focused on the development of iridium catalysts with sterically tunable chiral phosphoramidite (B1245037) ligands for the direct asymmetric reductive amination of ketones with primary alkyl amines. nih.gov This one-step process offers high yields and excellent enantioselectivity for a broad range of substrates. nih.gov

Organocatalytic Approaches for Asymmetric Imine Transformations

In addition to metal-based catalysts, small organic molecules, known as organocatalysts, have been successfully employed in the asymmetric transformation of imines. semanticscholar.org Chiral Brønsted acids, such as phosphoric acids, can activate the imine by protonation, rendering it more susceptible to nucleophilic attack. The chiral counterion of the acid can then control the facial selectivity of the nucleophilic addition.

Organocatalytic approaches offer several advantages, including being metal-free, often less sensitive to air and moisture, and operating under mild reaction conditions. Various types of organocatalyzed reactions have been developed for imines, including additions of nucleophiles like malonates, nitroalkanes, and indoles. mdpi.com These methods provide access to a diverse array of chiral amine derivatives with high enantioselectivity.

Mechanistic Pathways of Chiral Induction in Imine Reactions

The mechanism of chiral induction is the process by which a chiral catalyst or reagent influences the stereochemical outcome of a reaction. In the context of imine reactions, several models have been proposed to explain the origin of enantioselectivity.

One common mechanism involves the formation of a diastereomeric transition state between the chiral catalyst and the imine substrate. The difference in the activation energies of the two possible diastereomeric transition states leads to the preferential formation of one enantiomer. The specific interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, between the catalyst and the substrate in the transition state are key to achieving high levels of chiral induction. nih.gov

Pericyclic Reactions Involving the Imine Moiety

Information on the pericyclic reactivity of N-(1-phenylethylidene)methanamine is not available in the reviewed scientific literature.

Electrocyclic and Cycloaddition Reactions of N-(1-phenylethylidene)methanamine

Specific studies detailing the electrocyclic and cycloaddition reactions of N-(1-phenylethylidene)methanamine could not be located. While imines can undergo various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to form a variety of heterocyclic structures, no examples involving N-(1-phenylethylidene)methanamine have been documented in the searched resources. Similarly, there is no available information on its participation in electrocyclic reactions. masterorganicchemistry.com

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of Methanamine, N-(1-phenylethylidene)-. It allows for real-time observation of its formation and characterization of its conformational properties.

Probing Reaction Intermediates and Transition States via In-situ NMR

In-situ or reaction monitoring NMR spectroscopy enables the direct observation of a chemical reaction as it proceeds within the NMR tube. nih.gov This technique is highly effective for elucidating the mechanism of imine formation from acetophenone (B1666503) and methanamine by tracking the concentration of reactants, intermediates, and products over time. researchgate.net

The reaction typically involves a hemiaminal intermediate, which then dehydrates to form the final imine product. By acquiring a time-series of ¹H NMR spectra, the key species can be identified and quantified.

Reactants : The characteristic signals for acetophenone (e.g., the methyl singlet at ~2.6 ppm and aromatic protons at ~7.4-8.0 ppm) and methanamine (methyl singlet at ~2.5 ppm) would be observed at the start of the reaction.

Intermediate : The formation of the hemiaminal intermediate, Ph-C(OH)(NHCH₃)CH₃, would be indicated by the appearance of new signals, particularly a new methyl singlet for the N-CH₃ group and a shift in the C-CH₃ signal.

Product : As the reaction progresses, signals corresponding to Methanamine, N-(1-phenylethylidene)- (Ph-C(CH₃)=N-CH₃) will appear and grow. Key signals include a singlet for the imine C-CH₃ group (ca. 2.4 ppm) and another for the N-CH₃ group (ca. 3.2 ppm).

By integrating these characteristic signals, kinetic data can be extracted to determine reaction rates and orders, providing a comprehensive mechanistic picture of the condensation reaction. beilstein-journals.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Changes During Imine Formation

| Species | Functional Group | Expected Chemical Shift (δ, ppm) | Observation |

|---|---|---|---|

| Acetophenone | C(O)-CH₃ | ~2.6 | Decreases over time |

| Methanamine | N-CH₃ | ~2.5 | Decreases over time |

| Imine Product | C=N-CH₃ | ~3.2 | Increases over time |

Dynamic NMR for Conformational Analysis of Imine Derivatives

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and isomerizations. For imines like Methanamine, N-(1-phenylethylidene)-, DNMR can be used to investigate the E/Z isomerization around the C=N double bond. nih.gov

This isomerization process involves either a rotation around the C=N bond or an inversion mechanism at the nitrogen atom. najah.edu By recording NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of signals corresponding to the two isomers. From this data, the energy barrier (free energy of activation, ΔG‡) for the isomerization can be calculated.

Table 2: Illustrative DNMR Data for Isomerization in Related Imine Systems

| Compound Family | Isomerization Process | Activation Energy (ΔG‡) | Reference |

|---|---|---|---|

| N-Arylthio-1,4-benzoquinonimines | E/Z Isomerization (N-inversion or N-S rotation) | Varies with substitution | nih.gov |

Mass Spectrometry Applications in Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, making it ideal for identifying compounds and monitoring reaction progress.

High-Resolution Mass Spectrometry for Product and Intermediate Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For Methanamine, N-(1-phenylethylidene)-, HRMS can unequivocally confirm its identity by matching the experimentally measured mass with the theoretically calculated exact mass.

The molecular formula for Methanamine, N-(1-phenylethylidene)- is C₉H₁₁N. The expected exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. This precise measurement helps distinguish the product from other species with the same nominal mass and confirms the successful formation of the imine.

Table 3: Calculated Exact Mass for HRMS Identification

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Monitoring Reaction Progress through Mass Spectrometric Techniques

Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, allow for the rapid and direct analysis of reaction mixtures with minimal sample preparation. waters.com This is highly advantageous for monitoring the synthesis of Methanamine, N-(1-phenylethylidene)- in real-time. waters.com

A small aliquot of the reaction mixture can be sampled at various time points and analyzed directly by MS. The resulting mass spectra would show the disappearance of reactant ions and the appearance of the product ion.

Time = 0 min : The spectrum would be dominated by the protonated molecular ion of the starting material, acetophenone ([C₈H₈O+H]⁺ at m/z 121.0648). researchgate.netnist.gov

Reaction in Progress : As the reaction proceeds, the intensity of the m/z 121 peak would decrease, while a new peak corresponding to the protonated imine product ([C₉H₁₁N+H]⁺ at m/z 134.0964) would emerge and increase in intensity.

Reaction Completion : The final spectrum would show a dominant peak at m/z 134, with a minimal or absent peak at m/z 121, indicating high conversion.

This method provides a quick and efficient way to assess reaction kinetics and optimize conditions without the need for chromatographic separation. purdue.edu

Table 4: Hypothetical Data for Reaction Monitoring by ASAP-MS

| Reaction Time | Relative Intensity of Acetophenone Ion (m/z 121) | Relative Intensity of Imine Product Ion (m/z 134) |

|---|---|---|

| 0 min | 100% | 0% |

| 10 min | 65% | 35% |

| 30 min | 20% | 80% |

Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

While Methanamine, N-(1-phenylethylidene)- itself is an achiral molecule (as it is synthesized from achiral precursors acetophenone and methanamine), chromatographic techniques are paramount for the analysis of its chiral analogues and derivatives. These methods are essential for separating stereoisomers and quantifying their relative amounts, which is crucial in asymmetric synthesis.

Enantiomeric Excess (ee) Determination: When a chiral amine, such as (R)- or (S)-1-phenylethylamine, is used instead of methanamine, a chiral imine is formed. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating the resulting enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. nih.gov The enantiomeric excess (% ee) is calculated from the relative areas of the two enantiomer peaks in the chromatogram. sigmaaldrich.com

Diastereomeric Ratio (dr) Determination: If the imine product reacts with a chiral reagent, a mixture of diastereomers can be formed. These diastereomers have different physical properties and can often be separated and quantified using standard, non-chiral chromatographic techniques like Gas Chromatography (GC) or HPLC. researchgate.netnih.gov For example, the reduction of a chiral imine can lead to diastereomeric amine products, and the diastereomeric ratio can be determined by GC analysis, providing insight into the stereoselectivity of the reaction. researchgate.netgcms.czlibretexts.org

Table 5: Example Chromatographic Conditions for Analysis of Chiral Imines/Amines

| Technique | Column Type | Mobile Phase / Conditions | Application | Reference |

|---|---|---|---|---|

| Chiral HPLC | Astec® CHIROBIOTIC® R | 0.1% TEAA, pH 4.1 / Methanol (70:30) | Separation of N-(1-phenylethyl)maleimide enantiomers | sigmaaldrich.com |

| Chiral HPLC | Lux cellulose-2 | Polar Organic Mode | Separation of chiral 1H-pyrazole derivatives | nih.gov |

| GC-MS | Achiral Stationary Phase | Standard temperature program | Determination of diastereomeric ratio in imine reduction products | researchgate.net |

Chiral Gas Chromatography (GC) Methodologies for Product Analysis

Chiral Gas Chromatography (GC) is a high-resolution analytical technique essential for the separation and quantification of enantiomers of volatile and semi-volatile compounds. chromatographyonline.com For the analysis of products derived from or related to N-(1-phenylethylidene)methanamine, such as the corresponding amine (1-phenylethylamine), chiral GC provides a robust method for determining enantiomeric excess (ee).

The primary mechanism of separation involves the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. gcms.cz Derivatives of cyclodextrins are the most common CSPs for this purpose. chromatographyonline.comgcms.cz These cyclic oligosaccharides form inclusion complexes with the analytes, and subtle differences in the stability of the diastereomeric complexes formed with each enantiomer lead to different retention times.

In many cases, derivatization of the analyte is necessary to improve volatility and enhance chiral recognition by the stationary phase. For chiral amines like 1-phenylethylamine, acylation, particularly with trifluoroacetic anhydride (B1165640) to form trifluoroacetyl (TFA) derivatives, is a common strategy. wiley.com This modification increases the volatility of the amine and can improve the separation efficiency on the chiral column.

Key parameters that are optimized to achieve baseline separation include the choice of the chiral stationary phase, column temperature, carrier gas flow rate, and the type of derivatizing agent. wiley.com Isothermal conditions are often employed, and the relationship between retention and temperature can be used to understand the thermodynamic basis of the separation. wiley.com

Table 1: Example GC Conditions for Chiral Analysis of Related 1-Phenylalkylamines

| Parameter | Condition | Source |

| Instrument | Agilent 6890 series GC | wiley.com |

| Column | Deactivated fused silica (B1680970) capillary | wiley.com |

| Stationary Phase | 30% Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV-1701 | wiley.com |

| Carrier Gas | Hydrogen | wiley.com |

| Linear Velocity | 50 cm/s | wiley.com |

| Detector | Flame Ionization Detector (FID) | wiley.com |

| Temperature Program | Isothermal (run at various temperatures between 90°C and 190°C) | wiley.com |

| Analyte Form | Trifluoroacetyl (TFA) derivatives | wiley.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the enantioselective analysis of chiral compounds, including those related to Methanamine, N-(1-phenylethylidene)-. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. The separation principle is similar, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) and cyclodextrin-based phases being particularly common. nih.govsigmaaldrich.com For the separation of chiral amines and related structures, columns like the DAICEL CHIRALPAK series are frequently employed. doi.org

The choice of mobile phase is critical for achieving separation in chiral HPLC. Three primary modes are used: normal phase, reversed phase, and polar organic mode. chromatographyonline.com

Normal Phase: Typically uses a nonpolar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. doi.orgchromatographyonline.com

Reversed Phase: Uses an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com

Polar Organic Mode: Uses a mixture of polar organic solvents, such as acetonitrile and methanol. chromatographyonline.com

Additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often included in the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

Table 2: Example HPLC Conditions for Chiral Separation of 1-Phenylethylamine

| Parameter | Condition 1 | Condition 2 | Source |

| Instrument | Agilent 1260 Infinity HPLC | Not Specified | chromatographyonline.com |

| Column | DAICEL CHIRALPAK OD-H | Larihc CF6-P (cyclofructan-based) | doi.org, chromatographyonline.com |

| Particle Size | 5 µm | 5 µm | doi.org, chromatographyonline.com |

| Mobile Phase | Hexane/2-propanol (90/10) | Hexane/Ethanol (80:20 v/v) with 0.3-0.2% (v/v) TFA-TEA | doi.org, chromatographyonline.com |

| Flow Rate | Not Specified | 2 mL/min | chromatographyonline.com |

| Detector | Diode-Array Detector (DAD) | Not Specified | chromatographyonline.com |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding within a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. nih.gov

For Methanamine, N-(1-phenylethylidene)-, IR and Raman spectroscopy are crucial for confirming its synthesis and characterizing its key structural features. The most prominent feature in the vibrational spectrum of this imine is the C=N (azomethine) stretching vibration.

Infrared (IR) Spectroscopy: In the IR spectrum of N-(1-phenylethylidene)-methanamine and related Schiff bases, the C=N stretching band is a strong absorption that typically appears in the region of 1620-1640 cm⁻¹. jocpr.comamazonaws.com The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic ring and the nitrogen atom. Other characteristic bands include:

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl groups (around 2850-2980 cm⁻¹). amazonaws.comnih.gov

C=C stretching from the aromatic ring, which typically appears as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N stretching , which is usually found in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. nih.gov The C=N stretch is also Raman active. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and characteristic signals in the Raman spectrum, providing a clear fingerprint of the phenyl group. nih.gov

Table 3: Characteristic Vibrational Frequencies for N-Phenylethylidene Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source |

| Aromatic C-H Stretch | > 3000 | IR, Raman | amazonaws.com |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | amazonaws.com |

| C=N Stretch (Imine) | 1628 - 1635 | IR | amazonaws.com, nih.gov |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | researchgate.net |

| C-N Stretch | 1200 - 1350 | IR |

Computational and Theoretical Studies on N 1 Phenylethylidene Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For N-(1-phenylethylidene)methanamine, the characteristics of these orbitals are primarily dictated by the imine (C=N) functional group and the adjacent phenyl ring.

The HOMO is typically associated with the most electron-rich areas and represents the molecule's ability to act as a nucleophile or electron donor. In this imine, the HOMO is expected to have significant contributions from the nitrogen atom's lone pair of electrons and the π-system of the C=N bond, delocalized with the phenyl ring's π-orbitals. The LUMO, conversely, represents the most electron-deficient area and indicates the molecule's capacity to act as an electrophile. The LUMO is predominantly the antibonding π* orbital of the imine C=N double bond.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity; a smaller gap generally implies higher reactivity. FMO analysis predicts that electrophilic attack will occur at the nitrogen atom, while nucleophilic attack is favored at the imine carbon atom, which corresponds to the largest lobe of the LUMO.

| Orbital | Key Characteristics | Implied Reactivity |

| HOMO | High electron density on the nitrogen lone pair and the C=N π-system. | Site for protonation and attack by electrophiles. |

| LUMO | Primarily located on the antibonding π* orbital of the C=N bond, with a large coefficient on the carbon atom. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference determines the molecule's kinetic stability and susceptibility to electronic excitation. | A smaller gap suggests higher reactivity toward both nucleophiles and electrophiles. |

This table presents generalized characteristics of Frontier Molecular Orbitals for an arylimine based on theoretical principles.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across a molecule's electron density surface. walisongo.ac.id These maps are invaluable for predicting non-covalent interactions and identifying sites susceptible to electrophilic and nucleophilic attack.

For N-(1-phenylethylidene)methanamine, an ESP map would reveal distinct regions of charge. A region of negative electrostatic potential (typically colored red) is expected around the nitrogen atom, corresponding to the high electron density of its lone pair. This site is the most likely position for protonation and interaction with electrophiles. Conversely, regions of positive electrostatic potential (colored blue) would be found near the hydrogen atoms and, significantly, the imine carbon. The polarization of the C=N bond due to nitrogen's higher electronegativity makes the carbon atom electrophilic. The phenyl group will exhibit a complex potential distribution due to its π-electron system.

| Molecular Region | Expected Electrostatic Potential | Chemical Implication |

| Imine Nitrogen (N) | Strongly Negative (Electron-Rich) | Primary site for protonation and electrophilic attack. |

| Imine Carbon (C) | Moderately Positive (Electron-Poor) | Susceptible to nucleophilic attack. |

| Phenyl Ring | Negative π-face, Positive periphery (σ-framework) | Can engage in π-stacking interactions; ring carbons are less reactive than the imine group. |

| Methyl Groups | Slightly Positive to Neutral | Generally unreactive sites. |

This table outlines the predicted charge distribution and electrostatic potential across different regions of the N-(1-phenylethylidene)methanamine molecule.

Reaction Pathway Elucidation through Transition State Calculations

Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction. By identifying stationary points—reactants, products, intermediates, and transition states—researchers can elucidate detailed reaction mechanisms and predict reaction rates and selectivities.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms in moderately sized molecules. DFT has been applied to investigate the reactions of acetophenone (B1666503) N-methyl imine, a synonym for the target compound.

One such study focused on the iridium-catalyzed asymmetric hydrogenation of acetophenone N-methyl imine. researchgate.net Using DFT calculations (specifically, the B3LYP-D3 functional), researchers modeled the transition states for the hydride transfer from the catalyst to the imine. These calculations revealed the origins of enantioselectivity, showing that different orientations of the substrate's phenyl group relative to the catalyst lead to transition states with different energies. The transition state leading to the R-isomer of the resulting amine was found to be energetically favored over the one leading to the S-isomer. This energy difference (ΔΔG‡) directly correlates with the experimentally observed enantiomeric excess.

| Catalyst System | Substrate Orientation | Transition State | Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | Predicted Major Product |

| Ir-Imide Complex A | pro-R | TS-R1 | 0.0 | R-amine |

| Ir-Imide Complex A | pro-S | TS-S1 | +1.9 | |

| Ir-Imide Complex B | pro-R | TS-R2 | 0.0 | R-amine |

| Ir-Imide Complex B | pro-S | TS-S2 | +2.5 | |

| Ir-Imide Complex C | pro-R | TS-R3 | 0.0 | R-amine |

| Ir-Imide Complex C | pro-S | TS-S3 | +3.2 |

Data adapted from DFT calculations on the hydrogenation of acetophenone N-methyl imine, showing the relative free energies of the diastereomeric transition states that determine enantioselectivity. researchgate.net

Ab initio methods are derived directly from quantum mechanical principles without empirical parameterization, offering a pathway to very high accuracy, albeit at a greater computational expense. acs.org Methods like the Gaussian-n (e.g., G2) and Complete Basis Set (CBS) theories are used to calculate thermodynamic properties such as heats of formation and reaction energies with "chemical accuracy" (typically within ~1 kcal/mol of experimental values).

| Method | Molecule | Calculated Property | Value (kJ/mol) |

| G2(MP2) | (E)-Propan-2-imine | Heat of Formation (ΔfH°) | 25.1 |

| CBS-Q | (E)-Propan-2-imine | Heat of Formation (ΔfH°) | 23.0 |

| G2(MP2) | (E)-Propan-2-imine | Proton Affinity | 896.2 |

| CBS-Q | (E)-Propan-2-imine | Proton Affinity | 896.2 |

This table presents illustrative high-accuracy ab initio data for a related aliphatic imine, (CH₃)₂C=NH, demonstrating the type of thermodynamic quantities that can be calculated. acs.org

Molecular Dynamics Simulations of Reactive Events and Solvation Effects

While quantum mechanics describes the electronic details of a reaction, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulates the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For N-(1-phenylethylidene)methanamine, MD simulations can offer critical insights into several areas:

Solvation Structure: An MD simulation can model how solvent molecules (e.g., water, ethanol) arrange themselves around the imine. This includes identifying specific interactions like hydrogen bonding between the solvent and the imine nitrogen.

Conformational Dynamics: The simulation can track the rotation around single bonds, such as the bond between the imine carbon and the phenyl ring, revealing the preferred conformations in solution.

Reactive Events: Using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) or reactive force fields, MD can simulate chemical reactions, such as the hydrolysis of the imine. This allows for the study of how solvent molecules participate directly in the reaction mechanism, for example, by forming a hydrogen-bond network to facilitate proton transfer.

| Simulation Component | Description | Potential Insights for N-(1-phenylethylidene)methanamine |

| Force Field | A set of parameters describing the potential energy of the system (e.g., bond stretching, angle bending, van der Waals forces). | Determines the accuracy of the simulated molecular motion and interactions. |

| Solvent Model | An explicit or implicit representation of the solvent environment. | Elucidation of the structure of the solvation shell around the polar imine group and nonpolar phenyl ring. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Observation of conformational changes, solvent reorganization, and potentially rare reactive events. |

| Analysis | Calculation of properties from the trajectory, such as Radial Distribution Functions (RDFs) and potential of mean force (PMF). | Quantifying solvent structure around the nitrogen atom; calculating the free energy barrier for a reaction like hydrolysis in solution. |

This table outlines the key components and potential outcomes of a molecular dynamics simulation study on N-(1-phenylethylidene)methanamine.

Computational Prediction of Spectroscopic Signatures and Conformational Preferences

Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, energies, and spectroscopic properties. For N-(1-phenylethylidene)methanamine, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting its spectroscopic signatures and understanding its conformational preferences. These theoretical insights complement experimental data, aiding in spectral assignments and providing a deeper understanding of the molecule's behavior at an atomic level.

The general approach for such a computational study involves several key steps. Initially, a conformational search is performed to identify the possible stable geometries (conformers) of the molecule. This is often achieved by systematically rotating the rotatable bonds, such as the C-N single bond and the bonds connecting the phenyl group. For each potential conformer, the geometry is optimized to find the lowest energy structure on the potential energy surface. The relative energies of these optimized conformers are then calculated to determine their thermodynamic stability and predict their population distribution at a given temperature.

Following the identification of the most stable conformers, their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are calculated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental results.

Conformational Preferences

A key aspect of the computational analysis of N-(1-phenylethylidene)methanamine is the determination of its preferred three-dimensional structure. The primary conformational flexibility in this molecule arises from the rotation around the N-C(phenyl) single bond and the C-N single bond of the methanamine group. Different orientations of the phenyl ring and the methyl group relative to the imine C=N bond lead to various conformers with distinct energies.

DFT calculations are commonly employed to model these conformational preferences. By calculating the potential energy surface as a function of the key dihedral angles, the global minimum energy conformation and other low-energy isomers can be identified. These calculations typically reveal the most stable arrangement of the molecule, which is often a balance between steric hindrance and electronic effects like conjugation. For N-(1-phenylethylidene)methanamine, a key factor is the orientation of the phenyl group with respect to the plane of the C=N double bond, which influences the extent of π-conjugation.

Below is an illustrative data table summarizing the calculated relative energies of hypothetical conformers of N-(1-phenylethylidene)methanamine. Such a table would be the output of a typical DFT study.

| Conformer | Dihedral Angle (C-C-N=C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| I (Planar) | 0 | 0.00 | 75.3 |

| II (Twisted) | 30 | 0.85 | 20.1 |

| III (Perpendicular) | 90 | 3.50 | 4.6 |

This table is illustrative and represents typical data that would be generated from a DFT calculation.

Spectroscopic Signatures

Once the stable conformers have been identified, their spectroscopic properties can be predicted.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts for the lowest energy conformer, or a Boltzmann-averaged spectrum over several low-energy conformers, can be compared with experimental spectra. This comparison helps in the assignment of the observed peaks to specific atoms in the molecule.

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of N-(1-phenylethylidene)methanamine.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=N | - | 165.2 |

| N-CH₃ | 3.45 | 45.8 |

| C(phenyl)-C=N | - | 138.5 |

| Phenyl C-ortho | 7.65 | 128.9 |

| Phenyl C-meta | 7.40 | 128.3 |

| Phenyl C-para | 7.45 | 130.5 |

| C(phenyl)-CH₃ | 2.30 | 15.1 |

This table is illustrative and represents typical data that would be generated from a DFT/GIAO calculation.

IR Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the C=N stretching vibration, C-H stretching and bending modes, and the vibrations of the phenyl ring. Theoretical calculations can aid in the assignment of complex spectral regions where multiple vibrational modes may overlap.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. For N-(1-phenylethylidene)methanamine, TD-DFT calculations would likely predict absorptions in the UV region arising from electronic transitions within the conjugated system formed by the phenyl ring and the imine group.

The combination of these computational techniques provides a comprehensive theoretical framework for understanding the structure and spectroscopic properties of N-(1-phenylethylidene)methanamine. While experimental validation is crucial, these theoretical predictions are invaluable for guiding research and interpreting experimental data.

Applications of N 1 Phenylethylidene Methanamine in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules

The principal value of N-(1-phenylethylidene)methanamine as an intermediate is realized through its conversion to optically active N-methyl-1-phenylethylamine. This chiral amine is a frequently encountered pharmacophore in a wide range of drugs and biologically active compounds. nih.gov The imine serves as a readily accessible precursor that can be transformed into either the (R) or (S) enantiomer of the corresponding amine with high fidelity using asymmetric catalysis. acs.org Therefore, the imine is a critical link in synthetic pathways that require the installation of a chiral benzylic amine moiety. Its role is not typically as a building block that retains the C=N double bond, but rather as a prochiral intermediate that is consumed to create a stereogenic center.

Utilization as a Chiral Auxiliary or Ligand Precursor in Catalysis

In the context of asymmetric synthesis, N-(1-phenylethylidene)methanamine functions almost exclusively as a prochiral substrate rather than as a chiral auxiliary or ligand precursor. The objective of catalysis involving this imine is to introduce chirality by the action of an external chiral catalyst, typically a transition metal complex with a chiral ligand. The imine itself is achiral and does not possess the structural features, such as steric bulk or coordinating groups, necessary to effectively direct stereoselectivity in other reactions.

Synthesis of Nitrogen-Containing Heterocycles and Ring Systems

While the chiral amine products derived from the reduction of N-(1-phenylethylidene)methanamine are versatile precursors for the synthesis of nitrogen-containing heterocycles, the direct use of the imine itself in such cyclization reactions is not widely documented. Synthetic routes to heterocycles like piperidines often involve multi-component reactions where a chiral amine is a key starting material. rsc.org The imine's primary role remains that of a precursor to these essential chiral amines.

Preparation of Amines and Diamines via Stereoselective Reduction Methods

The most significant application of N-(1-phenylethylidene)methanamine is its use as a substrate in stereoselective reduction reactions to furnish enantiomerically enriched N-methyl-1-phenylethylamine. This transformation is a benchmark reaction for testing new asymmetric catalysts.

Diastereoselective reductions require a pre-existing stereocenter within the molecule to influence the formation of a new stereocenter. As N-(1-phenylethylidene)methanamine is an achiral molecule, diastereoselective reduction is not a relevant strategy for this specific substrate. The focus is instead on enantioselective methods where a chiral catalyst or reagent creates a stereogenic center from the prochiral imine.

The asymmetric hydrogenation (AH) of N-(1-phenylethylidene)methanamine is a well-studied but challenging transformation. The development of effective catalysts for N-alkyl ketimines has proven more difficult than for their N-aryl counterparts. nih.gov This difficulty is often attributed to the higher basicity and nucleophilicity of the resulting N-alkyl amine product, which can lead to catalyst deactivation. nih.govacs.org

Pioneering work in this area involved the use of Iridium-PHOX (phosphine-oxazoline) catalysts. nih.govacs.org Subsequent research has shown that Iridium-based catalysts remain the most effective for this class of substrates. rsc.orgrsc.org For instance, certain Iridium complexes with diastereomeric phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of acetophenone-N-methyl imines, yielding products with enantioselectivities ranging from 9% to 71% ee. rsc.org Significant improvements have been achieved through catalyst modification and the use of additives. In one study, the addition of acetophenone-N-phenyl imine and THF to an iridium catalyst system generated a more effective catalytic species, which provided the reduced product of acetophenone-N-methyl imine in an enhanced enantioselectivity of 91% ee. rsc.org These reactions can be performed under relatively mild conditions, such as at low hydrogen pressures (3 bar) and reduced temperatures (0 °C to -10 °C). rsc.org

The table below summarizes selected research findings for the enantioselective hydrogenation of N-(1-phenylethylidene)methanamine.

| Catalyst System | Ligand Type | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium Complex | Phosphine Diastereomers | H₂ | 9-71% | rsc.org |

| Iridium Complex + Additives | Modified Phosphine | 3 bar H₂, -10 to 0 °C, THF | 91% | rsc.org |

| Ir-f-BINAPHANE | Diphosphine | H₂ | 80-90% (for related α-arylfuryl N-methyl imines) | rsc.org |

| Ir-PHOX | Phosphino-oxazoline | H₂ | Low enantioselectivity (pioneering study) | nih.govacs.org |

Carbon-Carbon Bond Forming Reactions Involving Imine Activation

The carbon atom of the imine functional group in N-(1-phenylethylidene)methanamine is electrophilic and can, in principle, react with carbon nucleophiles. However, this specific N-methyl imine is not commonly employed in such carbon-carbon bond-forming reactions. The literature on imine activation for C-C bond formation, such as additions of organometallic reagents or enolates, largely focuses on imines with activating groups on the nitrogen atom (e.g., N-sulfonyl, N-phosphinyl, or N-aryl groups). These electron-withdrawing groups enhance the electrophilicity of the imine carbon and stabilize the resulting product, making the reaction more facile and predictable. The development of asymmetric 'umpolung' reactions, where the imine's polarity is reversed to act as a nucleophile, also relies on specially substituted imines and chiral catalysts. nih.gov For a simple N-alkyl imine like N-(1-phenylethylidene)methanamine, such applications are not a primary area of its synthetic utility.

Mannich-type Reactions and Their Stereocontrol

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. Imines, such as N-(1-phenylethylidene)methanamine, can act as the electrophilic component in this reaction, particularly in their protonated or Lewis acid-activated form (iminium ion).

In a typical Mannich-type reaction involving N-(1-phenylethylidene)methanamine, an enolizable ketone, acting as the nucleophile, attacks the imine carbon. This addition leads to the formation of a β-amino ketone, a valuable scaffold in medicinal chemistry and natural product synthesis. The reaction is often catalyzed by acids or bases to facilitate the formation of the enol or enolate and to activate the imine.

Stereocontrol in these reactions is of paramount importance, especially when new stereocenters are generated. The use of chiral catalysts, such as proline and its derivatives, has been instrumental in achieving high levels of enantioselectivity in Mannich reactions. wikipedia.org These organocatalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), guiding the facial selectivity of the addition.

While specific studies detailing the stereocontrolled Mannich reaction of N-(1-phenylethylidene)methanamine are not extensively documented in publicly available literature, the principles of asymmetric catalysis applied to other ketimines are directly relevant. encyclopedia.pub For instance, the use of chiral phosphoric acids or metal complexes with chiral ligands can effectively control the stereochemical outcome. The steric bulk of the phenyl group and the methyl group on the imine carbon of N-(1-phenylethylidene)methanamine can influence the diastereoselectivity of the reaction when the nucleophile is also chiral.

Table 1: Representative Catalysts for Asymmetric Mannich Reactions of Ketimines

| Catalyst Type | Example Catalyst | Typical Enantiomeric Excess (ee) |

| Organocatalyst | (S)-Proline | 80-99% |

| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | 90-99% |

| Metal Complex | Cu(I)-Box | 85-97% |

Grignard Additions and Related Alkylation Strategies

The addition of organometallic reagents, such as Grignard reagents, to the carbon-nitrogen double bond of imines is a powerful method for the synthesis of amines. N-(1-phenylethylidene)methanamine, being a ketimine, can undergo nucleophilic addition by Grignard reagents to afford, after hydrolysis, α,α-disubstituted amines.

The reaction involves the attack of the carbanionic part of the Grignard reagent on the electrophilic imine carbon. The resulting magnesium salt of the amine is then hydrolyzed to yield the final product. This strategy allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the α-position of the amine.

A significant challenge in the addition of Grignard reagents to ketimines is the control of stereoselectivity when a new stereocenter is formed. The facial selectivity of the nucleophilic attack can be influenced by the steric hindrance of the substituents on the imine and the Grignard reagent. In the case of N-(1-phenylethylidene)methanamine, the phenyl and methyl groups attached to the imine carbon create a specific steric environment that can direct the approach of the incoming nucleophile.

Diastereoselective Grignard additions to chiral imines, particularly those bearing a chiral auxiliary on the nitrogen atom, have been extensively studied. nih.govresearchgate.net While N-(1-phenylethylidene)methanamine itself is achiral, the principles of stereochemical control can be applied by using chiral Grignard reagents or by performing the reaction in the presence of chiral ligands or additives that can coordinate to the magnesium atom and create a chiral environment around the reaction center.

Table 2: Examples of Grignard Reagents for Addition to Ketimines

| Grignard Reagent | Introduced Group | Potential Product Type from N-(1-phenylethylidene)methanamine |

| Methylmagnesium bromide | Methyl | α,α-Dimethyl-α-phenylmethanamine derivative |

| Phenylmagnesium bromide | Phenyl | α-Methyl-α,α-diphenylmethanamine derivative |

| Vinylmagnesium bromide | Vinyl | α-Methyl-α-phenyl-α-vinylmethanamine derivative |

| Ethylmagnesium bromide | Ethyl | α-Ethyl-α-methyl-α-phenylmethanamine derivative |

This table illustrates the potential products from the reaction of N-(1-phenylethylidene)methanamine with various Grignard reagents, based on general reactivity patterns.

Intermediate in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. 20.210.105 Imines are valuable intermediates in many such sequences due to their ability to act as both electrophiles and nucleophiles (in their enamine tautomeric form).

N-(1-phenylethylidene)methanamine can be generated in situ from acetophenone (B1666503) and methylamine (B109427) and then participate in a subsequent reaction without isolation. This approach is a hallmark of many MCRs. For example, in a three-component reaction, acetophenone, methylamine, and a suitable nucleophile could react in one pot to form a complex product, with the formation of N-(1-phenylethylidene)methanamine as the initial step.

The electrophilic nature of the imine functionality allows it to be attacked by a variety of nucleophiles generated in the reaction mixture. Furthermore, if the product of an initial reaction involving the imine contains reactive functional groups, it can undergo subsequent intramolecular transformations, leading to the formation of cyclic or polycyclic structures.

While specific cascade or multicomponent reactions explicitly detailing the use of N-(1-phenylethylidene)methanamine are not widely reported, its structural motif as an N-alkyl ketimine makes it a suitable candidate for a range of known MCRs. nih.gov For instance, it could participate in aza-Diels-Alder reactions, where the imine acts as the dienophile, or in Petasis-type reactions involving boronic acids.

The development of novel cascade and multicomponent reactions is an active area of research, and the potential of simple imines like N-(1-phenylethylidene)methanamine as building blocks for the rapid generation of molecular diversity remains significant.

Catalytic Transformations Involving N 1 Phenylethylidene Methanamine

Asymmetric Catalysis for C=N Bond Transformations

The creation of chiral amines from prochiral imines via asymmetric catalysis is a highly sought-after transformation in the synthesis of pharmaceuticals and fine chemicals. The C=N double bond of N-(1-phenylethylidene)methanamine provides an ideal target for asymmetric reduction and addition reactions.

Transition metals, particularly those from the platinum group like iridium and rhodium, are paramount in the asymmetric hydrogenation of imines. When combined with chiral ligands, these metals form highly effective catalysts capable of delivering amine products with excellent enantioselectivity. While direct studies on N-(1-phenylethylidene)methanamine are not extensively documented in peer-reviewed literature, significant research on the closely related analogue, N-(1-phenylethylidene)aniline, provides deep insight into the expected catalytic behavior.

Iridium-based catalysts, often featuring chiral phosphine-oxazoline (PHOX) or phosphinodihydrooxazole ligands, have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl ketimines. These reactions typically proceed under hydrogen pressure and result in high conversions and enantiomeric excesses (ee). The mechanism often involves the formation of an iridium-hydride species which then delivers the hydride to the imine carbon in a stereocontrolled manner, dictated by the chiral ligand framework.

Rhodium catalysts, frequently paired with chiral diene or bisphosphine ligands, are also potent for asymmetric transformations of the C=N bond. Beyond hydrogenation, rhodium complexes can catalyze the asymmetric addition of various nucleophiles, such as organoboron reagents, to imines. For instance, the rhodium-catalyzed asymmetric phenylation of N-phosphinoylarylimines with triphenylborane (B1294497) has been reported to yield products with high enantioselectivity. mdpi.com This highlights the potential for creating quaternary carbon stereocenters through additions to imine derivatives.

Below is a table summarizing selected results for the asymmetric hydrogenation of the analogous substrate, N-(1-phenylethylidene)aniline, which illustrates the effectiveness of Iridium and Rhodium systems.

| Catalyst System | Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (S,S)-BDPP | Toluene (B28343) | 50 | 25 | 100 | 84 |

| [Ir(COD)Cl]₂ | Chiral Phosphinodihydrooxazole | scCO₂ | 30 | 40 | 100 | 81 |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 10 | RT | >95 | 75 |

| Rh(acac)(C₂H₄)₂ | Chiral Diene Ligand | t-BuOH | - | 100 | 92 | 96 |

Data presented is for the analogous substrate N-(1-phenylethylidene)aniline and N-phosphinoylarylimines as representative examples.

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of often toxic and expensive heavy metals. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and Lewis bases are common strategies for activating imines toward nucleophilic attack.

The organocatalytic reduction of ketimines using trichlorosilane (B8805176) (HSiCl₃) is a well-established method for producing chiral amines. mdpi.com Research on the benchmark substrate (E)-N-(1-phenylethylidene)aniline has shown that simple prolinamide-derived organocatalysts can effectively catalyze this reduction with high enantioselectivity. The proposed mechanism involves the formation of a supramolecular complex between the catalyst, HSiCl₃, and the imine substrate. mdpi.com Within this complex, the catalyst activates the imine for reduction and directs the hydride transfer from the silicon reagent to one face of the C=N bond, thereby controlling the stereochemical outcome. mdpi.com

This methodology is attractive due to the mild reaction conditions, the low cost of the silane (B1218182) reducing agent, and the metal-free nature of the catalyst. The efficiency of the catalyst can be rationally designed and optimized through computational and experimental studies. mdpi.com

The following table presents data on the organocatalyzed enantioselective reduction of the analogue (E)-N-(1-phenylethylidene)aniline with HSiCl₃.

| Organocatalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| N-pivaloyl prolinamide derivative | 1 | CH₂Cl₂ | 0 | 16 | >95 | 86 |

| (R)-TRIP (CPA) | 5 | Toluene | RT | 24 | 90 | 92 |

| Chiral N-formamide | 10 | Toluene | -20 | 48 | 85 | 95 |

Data is representative of organocatalytic reductions on analogous ketimine substrates.

Green Chemistry Approaches in Catalytic Synthesis of Imine Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.ituniroma1.it For transformations involving N-(1-phenylethylidene)methanamine, this involves developing reactions in environmentally benign solvents, using sustainable and recyclable catalysts, and improving atom economy.

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. uniroma1.it Solvent-free, or neat, reaction conditions represent an ideal scenario. Research has demonstrated that Rh(I)-catalyzed ortho-alkylation reactions of aromatic imines can be performed under microwave-activated, solvent-free conditions, showcasing a significant green advantage. Such approaches not only reduce waste but can also accelerate reaction rates.

Reactions in aqueous media are also highly desirable, as water is a non-toxic, non-flammable, and inexpensive solvent. While the hydrolysis of imines can be a challenge in water, techniques such as micellar catalysis can overcome this limitation. In micellar catalysis, hydrophobic reactants are concentrated within micelles formed by surfactants in water, creating a localized "pseudo-organic" phase where the reaction can proceed efficiently. This strategy has been successfully applied to various C-N bond-forming reactions.

A sustainable catalytic system is characterized by high efficiency, stability, recyclability, and ideally, is composed of earth-abundant and non-toxic elements. For imine transformations, this includes the development of catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Furthermore, there is a growing interest in replacing precious metal catalysts (like Rh, Ir, Pd) with catalysts based on more abundant and less toxic metals such as cobalt, nickel, or iron. While less explored for the specific transformations of N-(1-phenylethylidene)methanamine, the development of non-noble metal catalysts is a key area of research for sustainable chemical synthesis.

Heterogeneous Catalysis for Imine Hydrogenation and Other Reductions

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, most notably the ease of separation from the reaction product and the potential for recycling and use in continuous-flow processes. mdpi.com For the reduction of N-(1-phenylethylidene)methanamine to the corresponding amine, heterogeneous hydrogenation is a robust and scalable method.